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Cat. No.: B1456977

Get Quote

Executive Summary
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) is a highly specialized

trisubstituted aromatic aldehyde serving as a "privileged scaffold" in the synthesis of next-

generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the

contiguous substitution pattern (fluorine, methoxy, and chlorine) on the benzene ring, which

imparts specific electronic and steric properties essential for binding affinity in kinase inhibitors

and neurological receptor modulators (e.g.,

7-nAChR agonists).

This guide provides a comprehensive technical analysis of the molecule, focusing on its

precise physicochemical properties, validated synthetic pathways via Directed Ortho-Lithiation

(DoM), and its critical role as an intermediate in high-value chemical manufacturing.
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Accurate molecular weight determination is critical for stoichiometry in multi-step synthesis. For

4-Chloro-2-fluoro-3-methoxybenzaldehyde, the presence of chlorine (with its significant

Cl isotope abundance) requires distinction between average and monoisotopic mass.

Table 1: Chemical Identity & Physical Properties[1][2]
Property Specification

IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS Number 1002344-97-9

Molecular Formula

Average Molecular Weight 188.58 g/mol

Monoisotopic Mass 188.004 g/mol

Physical State
Solid (typically white to off-white crystalline

powder)

Melting Point 47 °C – 51 °C

Solubility
Soluble in DCM, THF, Ethyl Acetate; Sparingly

soluble in water

LogP (Predicted) ~2.3 (Moderate Lipophilicity)

Structural Significance
The 2-Fluoro-3-methoxy motif is pharmacologically significant. The fluorine atom at the 2-

position (ortho to the aldehyde) exerts a strong electron-withdrawing effect, increasing the

electrophilicity of the carbonyl carbon, thereby facilitating condensation reactions (e.g.,

reductive amination, Wittig olefination). Meanwhile, the 3-methoxy group acts as a hydrogen

bond acceptor, often crucial for interaction with serine or threonine residues in protein binding

pockets.
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The synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is non-trivial due to the need for

precise regiocontrol. The industry-standard protocol utilizes Directed Ortho-Lithiation (DoM),

exploiting the directing power of the fluorine and methoxy substituents.

The Synthetic Logic
Standard electrophilic aromatic substitution (EAS) is unsuitable here because the directing

groups would lead to mixtures of isomers. Instead, lithiation is used.[2][3]

Starting Material: 2-Chloro-6-fluoroanisole.[2][3]

Directing Groups: The Fluorine (C6) and Methoxy (C1) groups strongly direct lithiation to the

adjacent positions.

Regioselectivity: The position ortho to the fluorine (C5 in the anisole numbering) is the most

acidic due to the strong inductive effect of fluorine (

effect), allowing for selective deprotonation.

Detailed Protocol
Reaction Scale: 100 mmol basis (Scalable)

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and temperature probe.

Solvent Charge: Add 2-Chloro-6-fluoroanisole (16.06 g, 100 mmol) and anhydrous THF (200

mL).

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical:

Temperature control is vital to prevent benzyne formation or scrambling.

Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) over 30

minutes. Maintain internal temperature below -70 °C.

Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the

formation of the aryllithium species.
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Formylation: Add anhydrous DMF (Dimethylformamide) (11.6 mL, 150 mmol) dropwise.

Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous

or dilute HCl.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-

10% EtOAc in Hexanes).

Visualizing the Pathway
The following diagram illustrates the regiochemical transformation from the anisole precursor to

the benzaldehyde product.
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Caption: Regioselective synthesis via Directed Ortho-Lithiation. The fluorine atom directs the

lithiation to the adjacent carbon.

Applications in Drug Discovery[1][5]
This aldehyde is not merely a solvent or reagent; it is a Late-Stage Functionalization (LSF)

block.

Neurological Therapeutics ( 7-nAChR Agonists)
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Patents (e.g., WO2016100184) highlight this molecule as a key intermediate for synthesizing

quinuclidine amide compounds. These are investigated for treating cognitive deficits in

Alzheimer's disease and schizophrenia.

Mechanism: The aldehyde undergoes reductive amination or Wittig reactions to link with

quinuclidine cores.

SAR Role: The 2-Fluoro group enhances metabolic stability against ring oxidation, while the

3-Methoxy group improves blood-brain barrier (BBB) permeability.

Agrochemicals (Herbicides)
The compound is a precursor to 6-amino-4-pyrimidinecarboxylic acids (picolinate herbicides).

Workflow: The aldehyde is oxidized to the corresponding benzoic acid or converted to a

boronic acid, which then undergoes Suzuki coupling to heteroaromatic cores.

Experimental Workflow: Aldehyde Functionalization
The diagram below depicts how the aldehyde serves as a divergence point for multiple drug

classes.
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Caption: Divergent synthesis pathways utilizing the aldehyde handle for pharmaceutical and

agrochemical active ingredients.

Analytical Characterization & Safety
NMR Validation
To confirm the identity of the synthesized product,

F NMR is particularly diagnostic due to the single fluorine atom.

H NMR (DMSO-

): Look for the aldehyde proton singlet at

ppm. The aromatic region will show two doublets (or a doublet of doublets) for the H5 and H6
protons, showing coupling to the fluorine.

F NMR: A singlet (or multiplet depending on H-decoupling) typically around

to

ppm.

Safety & Handling
GHS Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Aldehydes are prone to

air oxidation to the corresponding benzoic acid over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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